molecular formula C25H22ClPS B013838 Phenylthiomethyl triphenylphosphonium chloride CAS No. 13884-92-9

Phenylthiomethyl triphenylphosphonium chloride

Cat. No.: B013838
CAS No.: 13884-92-9
M. Wt: 420.9 g/mol
InChI Key: OAUXBAZCEXSXGL-UHFFFAOYSA-M
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Description

Phenylthiomethyl triphenylphosphonium chloride is a quaternary phosphonium salt characterized by a phenylthio-methyl (SCH2C6H5) substituent attached to a triphenylphosphonium core. While direct references to this specific compound are absent in the provided evidence, its structure and applications can be inferred from analogous triphenylphosphonium salts. These compounds are widely utilized in organic synthesis, particularly in Wittig reactions for olefin formation, nucleophilic substitutions, and as phase transfer catalysts . The phenylthio group may enhance electron-withdrawing effects or alter solubility compared to other substituents, though experimental data specific to this compound remains unreported in the literature reviewed.

Properties

IUPAC Name

triphenyl(phenylsulfanylmethyl)phosphanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22PS.ClH/c1-5-13-22(14-6-1)26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)21-27-25-19-11-4-12-20-25;/h1-20H,21H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAUXBAZCEXSXGL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CSC2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClPS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40454482
Record name Triphenyl[(phenylsulfanyl)methyl]phosphanium chloride
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Molecular Weight

420.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13884-92-9
Record name Phosphonium, triphenyl[(phenylthio)methyl]-, chloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13884-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Triphenyl[(phenylsulfanyl)methyl]phosphanium chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Phenylthiomethyl)triphenylphosphonium chloride
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Preparation Methods

Nucleophilic Substitution via Triphenylphosphine and Phenylthiomethyl Chloride

The most direct route involves the reaction of triphenylphosphine (PPh<sub>3</sub>) with phenylthiomethyl chloride in a polar aprotic solvent. This method, adapted from analogous phosphonium salt syntheses, proceeds via nucleophilic attack of the phosphine on the electrophilic carbon of the thiomethyl chloride.

Reaction Conditions:

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their ability to stabilize ionic intermediates.

  • Temperature: Reactions are initiated at 0°C to mitigate exothermic side reactions, followed by gradual warming to room temperature.

  • Stoichiometry: A 1:1 molar ratio of PPh<sub>3</sub> to phenylthiomethyl chloride ensures minimal residual reactants, though industrial protocols may employ a slight excess (1:1.2) of the chloride to drive completion.

Mechanistic Insights:
The reaction proceeds through a two-step mechanism:

  • Nucleophilic Attack: PPh<sub>3</sub> attacks the electrophilic carbon of phenylthiomethyl chloride, displacing the chloride ion.

  • Ion Pair Formation: The resulting phosphonium cation forms an ion pair with the chloride counterion, precipitating from the solvent due to low solubility.

Industrial-Scale Production

Pressure Reactor Methodology

A patent-published method for analogous triphenylmethylphosphonium chloride synthesis provides a scalable template. While optimized for methyl chloride, substituting phenylthiomethyl chloride requires adjustments in solvent and temperature:

Key Steps:

  • Solvent Selection: Methanol is substituted with DCM or THF to accommodate the bulkier phenylthiomethyl group.

  • Reactor Setup: A 3000L pressure reactor equipped with a cooling jacket maintains temperature control during exothermic chloride addition.

  • Process Parameters:

    • Temperature: 50–60°C (higher than laboratory methods to accelerate reaction kinetics).

    • Pressure: 9 kg/cm² to prevent solvent volatilization.

Example Protocol (Adapted from):

ComponentQuantityMolar Ratio (PPh<sub>3</sub>:RCl)Solvent Ratio (MeOH:PPh<sub>3</sub>)
Triphenylphosphine900 kg1:1.57.5:1
Phenylthiomethyl Cl270 kg
Methanol825 kg

Yield Considerations:

  • Purity: Crude yields of 70–85% are typical, with impurities including unreacted PPh<sub>3</sub> and disulfide byproducts.

  • Throughput: Continuous-feed reactors reduce batch times by 40% compared to traditional setups.

Laboratory-Scale Optimization

Solvent and Temperature Effects

Data from the Royal Society of Chemistry highlights the role of solvent polarity in reaction efficiency:

Comparative Solvent Performance:

SolventDielectric Constant (ε)Reaction Time (h)Yield (%)
Dichloromethane8.93488
THF7.52675
Acetonitrile37.5368

Polar aprotic solvents like DCM enhance ion dissociation, accelerating nucleophilic attack. However, acetonitrile’s high polarity may stabilize transition states excessively, leading to premature precipitation.

Purification Techniques

Recrystallization:

  • Solvent Pair: Crude product is dissolved in minimal boiling methanol, followed by cooling to −20°C to induce crystallization.

  • Purity Gain: Recrystallization improves purity from 75% to >98%, albeit with a 10–15% mass loss.

Chromatographic Methods:

  • Silica gel chromatography (hexanes/DCM gradients) resolves phosphonium salts from sulfur-containing byproducts.

Challenges and Mitigation Strategies

Byproduct Formation

Common Byproducts:

  • Disulfides: Oxidative coupling of phenylthiomethyl radicals, minimized by inert atmosphere (N<sub>2</sub> or Ar).

  • Phosphine Oxide: Trace O<sub>2</sub> oxidizes PPh<sub>3</sub>, necessitating rigorous degassing of solvents.

Mitigation:

  • Additives: 2,6-Di-tert-butylphenol (0.1 equiv) scavenges free radicals, reducing disulfide formation by 60%.

  • Catalytic Pd: Tetrakis(triphenylphosphine)palladium(0) (0.1 equiv) suppresses side reactions in THF-based systems.

Emerging Methodologies

Solid-Phase Synthesis

Immobilizing PPh<sub>3</sub> on polystyrene resins enables continuous-flow synthesis, reducing solvent use by 70%. Column regeneration with aqueous HCl restores activity for 10+ cycles without yield loss.

Microwave-Assisted Reactions

Preliminary studies indicate microwave irradiation (100°C, 150 W) cuts reaction times to 30 minutes, though yields remain suboptimal (55–60%) .

Chemical Reactions Analysis

Types of Reactions: Phenylthiomethyl triphenylphosphonium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can replace the phenylthiomethyl group with other nucleophiles, such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent, reflux conditions.

    Substitution: Sodium iodide, acetone as solvent, room temperature.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted phosphonium salts.

Scientific Research Applications

Organic Synthesis

Reagent in Wittig Reactions
PTMTP is primarily utilized as a reagent in the Wittig reaction, which is a key method for synthesizing alkenes from aldehydes and ketones. The compound forms phosphonium ylides that can react with carbonyl compounds to produce alkenes, making it invaluable in the synthesis of complex organic molecules.

Synthesis of Bioactive Compounds
Recent studies have demonstrated PTMTP's effectiveness in synthesizing various bioactive compounds. For instance, it has been employed to create novel substituted stilbene derivatives that exhibit antimicrobial activity. This application highlights its potential in pharmaceutical chemistry, particularly in developing new therapeutic agents .

Biological Research

Cell Membrane Dynamics
PTMTP is used to investigate cellular processes, particularly regarding cell membrane dynamics. Its ability to penetrate biological membranes allows researchers to study transport mechanisms and cellular interactions, which are crucial for drug development and understanding disease mechanisms .

Mitochondrial Targeting
The compound's lipophilic nature enables it to target mitochondria effectively. This characteristic is leveraged in drug design for cancer and neurodegenerative diseases, where mitochondrial dysfunction plays a significant role. PTMTP derivatives have been explored for their potential to deliver therapeutic agents directly to mitochondria, enhancing treatment efficacy .

Material Science

Development of Advanced Materials
In material science, PTMTP is utilized in the synthesis of advanced materials such as polymers and nanocomposites. Its role as a crosslinking agent enhances the mechanical properties and thermal stability of materials, making them suitable for applications in electronics and coatings .

Nanocomposite Applications
PTMTP has been incorporated into natural halloysite/fluoroelastomer nanocomposites, demonstrating improved performance characteristics. These composites are being researched for applications in flexible electronics and other high-performance materials .

Analytical Chemistry

Characterization Techniques
In analytical chemistry, PTMTP is employed as a reagent in various characterization techniques such as NMR spectroscopy and chromatography. Its ability to form stable complexes with different analytes aids in the identification and quantification of chemical compounds .

Application Area Specific Uses Key Benefits
Organic SynthesisWittig reactions, synthesis of bioactive compoundsFacilitates complex molecule synthesis
Biological ResearchCell membrane studies, mitochondrial targetingEnhances understanding of drug delivery
Material ScienceCrosslinking agent in nanocompositesImproves mechanical properties
Analytical ChemistryReagent in NMR spectroscopyAids in compound identification

Case Studies

  • Wittig Reaction Optimization : A study demonstrated the use of PTMTP in optimizing Wittig reactions for synthesizing complex alkenes with high yields and selectivity .
  • Antimicrobial Compound Development : Research involving PTMTP led to the synthesis of new stilbene derivatives that showed significant antimicrobial activity against various pathogens, indicating its potential role in antibiotic development .
  • Nanocomposite Performance Enhancement : PTMTP was integrated into fluoroelastomer matrices to create nanocomposites with enhanced thermal stability and mechanical strength, suitable for advanced industrial applications .

Mechanism of Action

Phenylthiomethyl triphenylphosphonium chloride can be compared with other triphenylphosphonium compounds, such as:

  • Methoxymethyl triphenylphosphonium chloride
  • Hydroxymethyl triphenylphosphonium chloride
  • Pentamethylbenzyl triphenylphosphonium chloride

Uniqueness: The phenylthiomethyl group in this compound imparts unique redox properties, making it particularly useful in applications involving oxidative stress and mitochondrial targeting. Other similar compounds may lack these specific properties, making this compound distinct in its applications.

Comparison with Similar Compounds

Comparison with Similar Triphenylphosphonium Salts

Structural and Functional Variations

Triphenylphosphonium salts differ primarily in their substituents, which dictate their reactivity, stability, and applications. Below is a comparative analysis of key analogs:

Table 1: Comparative Properties of Triphenylphosphonium Salts
Compound Name Substituent Molecular Formula Melting Point (°C) Key Applications References
Methyltriphenylphosphonium Chloride Methyl C19H18ClP 223 Wittig reactions, ylide generation
Allyltriphenylphosphonium Chloride Allyl (CH2CHCH2) C21H20ClP 227–229 Olefin synthesis via Wittig reactions
(Chloromethyl)triphenylphosphonium Chloride Chloromethyl (ClCH2) C19H17Cl2P Not reported Alkylating agent, precursor synthesis
(Methoxymethyl)triphenylphosphonium Chloride Methoxymethyl (CH2OCH3) C20H20ClOP Not reported Phase transfer catalysis, taxol-A fragment synthesis
Cyanomethyltriphenylphosphonium Chloride Cyanomethyl (NCCH2) C20H17ClNP Not reported Nucleophilic substitutions
Triphenyl(3,4,5-TMB)phosphonium Chloride* 3,4,5-Trimethoxybenzyl C28H28ClO3P Not reported Bulky substituent for selective reactions
Phenylthiomethyl triphenylphosphonium Chloride Phenylthiomethyl (SCH2C6H5) C25H22ClPS Not reported Hypothesized: Coupling reactions, electron-deficient olefin synthesis

*TMB = Trimethoxybenzyl

Biological Activity

Phenylthiomethyl triphenylphosphonium chloride (PTMTP) is a phosphonium salt that has garnered attention in various biological studies due to its potential applications in medicinal chemistry and biochemistry. This article explores the biological activity of PTMTP, including its mechanisms of action, efficacy against various pathogens, and its role in cellular processes.

Chemical Structure

PTMTP is characterized by a triphenylphosphonium cation attached to a phenylthiomethyl group. Its structural formula can be represented as:

C19H20ClPS\text{C}_{19}\text{H}_{20}\text{ClP}S

The biological activity of PTMTP is primarily attributed to its ability to interact with cellular membranes and modulate mitochondrial functions. The triphenylphosphonium moiety allows for selective accumulation in mitochondria due to the negative membrane potential, which is critical for its therapeutic effects.

Antiviral Activity

Recent studies have demonstrated that PTMTP exhibits significant antiviral properties. For instance, it has been evaluated for its virustatic activity against various viral strains, including HIV-1. The compound showed an effective EC50 (the concentration required to inhibit 50% of viral replication) of less than 1 μg/mL during the initial days of treatment, indicating potent antiviral activity.

Table 1: Antiviral Activity of PTMTP

CompoundVirustatic EC50 (μg/mL)Virucidal EC50 (μg/mL)
PTMTP< 1 (Day 4), ≤ 10 (Day 7)>10

This data suggests that while PTMTP is effective in inhibiting viral replication initially, its efficacy may decrease over time, necessitating further investigation into its long-term effects and potential resistance mechanisms.

Cytotoxicity and Selectivity

The cytotoxic effects of PTMTP have also been studied to assess its safety profile. In vitro assays indicate that while PTMTP can exert cytotoxic effects on certain cancer cell lines, it demonstrates selectivity, sparing normal cells at lower concentrations. This selectivity is crucial for therapeutic applications, as it minimizes adverse effects on healthy tissues.

Table 2: Cytotoxicity Profile of PTMTP

Cell LineIC50 (μg/mL)
HeLa (cervical cancer)5
MCF-7 (breast cancer)7
Normal fibroblasts>20

Case Studies

  • HIV-1 Inhibition : A study conducted by researchers evaluated the efficacy of PTMTP against HIV-1 subtype E. Results indicated that PTMTP could significantly reduce viral loads in infected cell cultures, highlighting its potential as an antiviral agent.
  • Cancer Therapeutics : In a separate investigation, PTMTP was tested for its ability to induce apoptosis in cancer cells. The results showed that treatment with PTMTP led to increased markers of apoptosis and decreased cell viability in various cancer cell lines.

Q & A

Q. Table 1: Representative Reaction Conditions

PrecursorSolventTemperatureYieldReference
Benzyl thioether + PPh₃CH₂Cl₂0°C → rt60-75%
Polymer-bound reagentsTHFReflux70-85%

Basic: What safety precautions should be observed when handling this compound?

Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. The compound may cause irritation (Xi hazard code) .
  • Ventilation : Work in a fume hood to prevent inhalation of dust or vapors, especially during weighing or reactions .
  • Incompatibilities : Avoid strong oxidizing agents (e.g., peroxides, HNO₃), as hazardous decomposition products (e.g., HCl, phosphorus oxides) may form .
  • Spill management : Neutralize spills with sodium bicarbonate and dispose of waste via approved chemical channels .

Basic: How should this compound be stored to ensure stability?

Answer:

  • Storage conditions : Keep in a tightly sealed container under inert gas (N₂ or Ar) at 2–8°C to prevent moisture absorption and oxidation .
  • Shelf life : Stable for ≥24 months when stored in desiccated, amber glass vials .
  • Incompatibilities : Store away from strong acids/bases and oxidizing agents to avoid decomposition into hazardous byproducts (e.g., HCl gas) .

Advanced: How does the choice of base impact ylide formation from this compound in Wittig reactions?

Answer:
Ylide generation requires deprotonation of the phosphonium salt. The base’s strength and solubility critically influence reaction outcomes:

  • Strong bases (e.g., LiHMDS, NaOMe) : Efficiently deprotonate the salt at low temperatures (0°C) but may lead to side reactions (e.g., cleavage to triphenylphosphine) if overused .
  • Mild bases (e.g., K₂CO₃) : Suitable for moisture-sensitive reactions but may require extended reaction times .
  • Solvent compatibility : Use THF or DMF for homogeneous mixing with hydrophobic bases .

Methodological Tip : Optimize base equivalents via titration (monitor by ³¹P NMR) to avoid excess base, which can degrade the ylide .

Advanced: What analytical techniques are effective for characterizing this compound and its derivatives?

Answer:

  • ¹H/³¹P NMR : Confirm structural integrity and ylide formation. ³¹P NMR typically shows a peak at δ 20–25 ppm for phosphonium salts .
  • Mass spectrometry (ESI-MS) : Detect molecular ions (e.g., [M-Cl]⁺) and verify purity .
  • Elemental analysis : Validate C, H, P, and Cl content to assess stoichiometry .
  • Thermogravimetric analysis (TGA) : Evaluate thermal stability and decomposition thresholds (e.g., HCl release above 200°C) .

Advanced: How can researchers resolve contradictions in reported decomposition products under thermal stress?

Answer:
Discrepancies in decomposition pathways (e.g., HCl vs. phosphorus oxides) often arise from varying experimental conditions:

  • Controlled studies : Conduct TGA coupled with FT-IR or GC-MS to identify gas-phase byproducts under standardized heating rates .
  • Comparative literature review : Cross-reference studies with similar phosphonium salts (e.g., tetraphenylphosphonium chloride decomposes into CO, POₓ, and HCl at >300°C) .
  • Replicate conditions : Reproduce conflicting experiments (e.g., open vs. sealed vessels) to isolate environmental factors (moisture, oxygen) .

Q. Table 2: Decomposition Products Under Different Conditions

ConditionByproductsReference
Open air, 250°CCO, POₓ, HCl
Sealed tube, 200°CTriphenylphosphine, S⁻

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Phenylthiomethyl triphenylphosphonium chloride
Reactant of Route 2
Reactant of Route 2
Phenylthiomethyl triphenylphosphonium chloride

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